Molecular Weight and Lipophilicity Advantage Over the Unsubstituted 4-(Mesitylamino)-4-oxobutanoic Acid Scaffold
The target compound has a molecular weight of 306.4 g/mol, which is 71.1 g/mol higher (+30.2%) than 4-(mesitylamino)-4-oxobutanoic acid (CAS 201741-53-9, MW 235.3 g/mol) [1]. The predicted XLogP for the target is approximately 2.6, versus 1.6 for the unsubstituted analog, representing a ΔXLogP of +1.0, consistent with the addition of the four-carbon butyl chain [2]. This shift places the target compound closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability while maintaining compliance with Lipinski's Rule of Five (MW < 500) [3].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW: 306.4 g/mol; XLogP (predicted): ~2.6 |
| Comparator Or Baseline | 4-(Mesitylamino)-4-oxobutanoic acid (CAS 201741-53-9): MW 235.3 g/mol; XLogP: 1.6 |
| Quantified Difference | ΔMW: +71.1 g/mol (+30.2%); ΔXLogP: ≈ +1.0 |
| Conditions | Predicted XLogP values sourced from ChemSrc database; structural comparison by InChI and SMILES verification |
Why This Matters
The increased molecular weight and lipophilicity indicate enhanced membrane permeability potential compared to the unsubstituted analog, relevant for intracellular target engagement screening.
- [1] ChemSrc. 2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid, CAS 1047998-83-3. SMILES: CCCCNC(CC(=O)Nc1c(C)cc(C)cc1C)C(=O)O. View Source
- [2] ChemSrc. 4-(Mesitylamino)-4-oxobutanoic acid, CAS 201741-53-9. XLogP: 1.6. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
